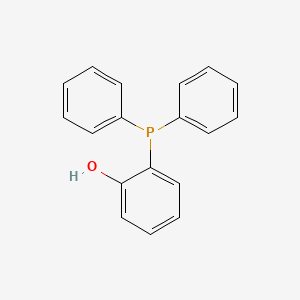

2-(Diphenylphosphino)phenol

説明

特性

IUPAC Name |

2-diphenylphosphanylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15OP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGHOYIFINVBZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332321 | |

| Record name | 2-(Diphenylphosphino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60254-10-6 | |

| Record name | 2-(Diphenylphosphino)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 60254-10-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(Diphenylphosphino)phenol, a valuable organophosphorus compound utilized as a ligand in catalysis and as a building block in the synthesis of more complex molecules. This document details a common synthetic route, outlines the key characterization techniques, and presents the expected data in a structured format.

Synthesis of this compound

A prevalent and effective method for the synthesis of this compound involves the strategic use of a protecting group to facilitate a directed ortho-lithiation of the phenol ring, followed by the introduction of the diphenylphosphino group.

A common choice for the hydroxyl protecting group is the methoxymethyl (MOM) group, which is stable under the basic conditions of the lithiation step and can be readily removed under acidic conditions. The overall synthetic pathway can be summarized as follows:

-

Protection of the phenolic hydroxyl group: 2-Bromophenol is reacted with a protecting agent, such as methoxymethyl chloride (MOMCl), in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

-

ortho-Lithiation and Phosphinylation: The protected 2-bromophenol undergoes lithium-halogen exchange at a low temperature using a strong organolithium base, typically n-butyllithium (n-BuLi). The resulting aryllithium species is then quenched with chlorodiphenylphosphine to introduce the diphenylphosphino group at the ortho position.

-

Deprotection: The protecting group is removed under acidic conditions to yield the final product, this compound.

Experimental Protocol

Materials:

-

2-Bromophenol

-

Methoxymethyl chloride (MOMCl)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

Step 1: Synthesis of 1-Bromo-2-(methoxymethoxy)benzene

-

To a solution of 2-bromophenol (1 equivalent) in anhydrous dichloromethane, add N,N-diisopropylethylamine (1.5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add methoxymethyl chloride (1.2 equivalents) dropwise to the solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield pure 1-bromo-2-(methoxymethoxy)benzene.

Step 2: Synthesis of (2-(Methoxymethoxy)phenyl)diphenylphosphine

-

Dissolve 1-bromo-2-(methoxymethoxy)benzene (1 equivalent) in anhydrous tetrahydrofuran in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise to the solution.

-

Stir the mixture at -78 °C for 1 hour.

-

Slowly add chlorodiphenylphosphine (1.2 equivalents) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be used in the next step without further purification or purified by column chromatography.

Step 3: Synthesis of this compound

-

Dissolve the crude (2-(methoxymethoxy)phenyl)diphenylphosphine in a mixture of tetrahydrofuran and aqueous hydrochloric acid (e.g., 6M HCl).

-

Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[1]

-

Neutralize the reaction mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound as a solid.

References

An In-depth Technical Guide to 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-(Diphenylphosphino)phenol, a versatile organophosphorus compound with significant applications in catalysis and materials science. Its unique structure, featuring a chelating P,O-donor system, makes it a valuable ligand in a variety of chemical transformations.

Core Properties and Specifications

The fundamental properties of this compound (CAS No. 60254-10-6) are summarized below, providing a quick reference for laboratory use.[1][2][3]

| Property | Value |

| CAS Number | 60254-10-6 |

| Molecular Formula | C₁₈H₁₅OP |

| Molecular Weight | 278.28 g/mol |

| Melting Point | 142-150 °C |

| Appearance | Solid |

| Purity | Typically ≥96% |

| IUPAC Name | This compound |

| Synonyms | (o-Diphenylphosphino)phenol, (2-Hydroxyphenyl)diphenylphosphine |

Chemical and Safety Information

This compound is an air-sensitive compound and should be handled with care under an inert atmosphere to maintain its stability and purity.[1] It is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[1]

| Safety Information | Details |

| Signal Word | Warning |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |

| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 |

| Storage | Store at room temperature under an inert atmosphere. |

Applications in Synthesis and Catalysis

The utility of this compound stems from its role as a hemilabile ligand, capable of forming stable complexes with various transition metals.[1] This property is particularly valuable in facilitating a wide range of cross-coupling reactions that are fundamental to modern organic synthesis.

Key Catalytic Applications:

-

Buchwald-Hartwig Cross-Coupling: Formation of carbon-nitrogen and carbon-oxygen bonds.

-

Suzuki-Miyaura Coupling: Creation of carbon-carbon bonds between organoboranes and organohalides.

-

Heck Reaction: Vinylation of aryl halides.

-

Sonogashira Coupling: Coupling of terminal alkynes with aryl or vinyl halides.

-

Stille Coupling: Cross-coupling of organostannanes with organohalides.

-

Negishi Coupling: Reaction of organozinc compounds with organohalides.

-

Hiyama Coupling: Coupling of organosilanes with organohalides.

Beyond its role in catalysis, this compound is a precursor for the synthesis of other valuable chemical entities, such as hydroxy(phosphinoxy)biphenyls.[1] It has also been explored for its potential in biomedical applications, including the development of dual-channel fluorescence agents for cancer diagnosis, and in materials science for the copolymerization of ethylene with linear olefins.[1]

Experimental Protocol: A Representative Suzuki-Miyaura Coupling Reaction

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction utilizing a palladium catalyst with this compound as a ligand. This protocol is illustrative and may require optimization for specific substrates.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol)

-

This compound (0.04 mmol)

-

Potassium carbonate (K₂CO₃, 2.0 mmol)

-

Anhydrous toluene (10 mL)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, this compound, the aryl halide, the arylboronic acid, and potassium carbonate.

-

Add anhydrous toluene to the flask via syringe.

-

Stir the reaction mixture at 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Conceptual Workflow: Ligand-Assisted Catalytic Cycle

The following diagram illustrates the conceptual workflow of a palladium-catalyzed cross-coupling reaction, highlighting the central role of the this compound ligand.

Caption: A simplified representation of a palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Diphenylphosphino)phenol is a bifunctional organophosphorus compound featuring a phenolic hydroxyl group and a diphenylphosphine moiety positioned ortho to each other on a benzene ring. This unique arrangement makes it a valuable P,O-bidentate ligand in coordination chemistry and a versatile building block in catalysis and materials science. This guide provides a detailed examination of its molecular structure, bonding characteristics, and spectroscopic signature. It includes summaries of key structural data, detailed experimental protocols for its synthesis and characterization, and graphical representations of its structure and analytical workflow.

Molecular Structure and Bonding

The molecular structure of this compound, with the chemical formula C₁₈H₁₅OP, combines a planar phenol ring with a pyramidal phosphorus center bonded to two phenyl groups.[1] This arrangement allows for its function as a hemilabile ligand, capable of coordinating to metal centers through both the soft phosphorus donor and the hard oxygen donor.[2][3]

The bonding within the molecule is characterized by covalent interactions. The phosphorus atom, in its +3 oxidation state, forms three single bonds: two to the phenyl rings and one to the phenolic ring. The geometry around the phosphorus atom is trigonal pyramidal, typical for triarylphosphines. An intramolecular hydrogen bond may exist between the phenolic proton and the lone pair of electrons on the phosphorus atom, influencing the compound's conformational preference and reactivity.

Caption: Molecular structure of this compound.

Quantitative Structural Data

| Parameter | Atom Pair / Triplet | Typical Value (Å or °) |

| Bond Lengths (Å) | ||

| P—C (Aryl) | 1.83 - 1.85 | |

| C—O (Phenolic) | 1.36 - 1.38 | |

| O—H (Phenolic) | 0.96 - 0.98 | |

| C—C (Aromatic) | 1.38 - 1.41 | |

| Bond Angles (°) | ||

| C—P—C | 100 - 104 | |

| C—C—O | 118 - 121 | |

| P—C—C (Aromatic) | 119 - 121 |

Note: These values are representative and may vary in the actual crystal structure.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of this compound. The key techniques are Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

NMR Spectroscopy

³¹P NMR: Phosphorus-31 NMR is highly diagnostic for phosphorus-containing compounds. For this compound, a single resonance is expected in the proton-decoupled spectrum.[4] The chemical shift for triarylphosphines typically appears in the range of -5 to -20 ppm (relative to 85% H₃PO₄).[5][6]

¹H NMR: The proton NMR spectrum will show distinct signals for the phenolic hydroxyl proton and the aromatic protons. The hydroxyl proton (O-H) typically appears as a broad singlet, which can be exchanged with D₂O. The aromatic protons on the three phenyl rings will resonate in the downfield region, typically between 6.5 and 8.0 ppm, with complex splitting patterns due to spin-spin coupling.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons (Ar-H) | 6.5 - 8.0 | Multiplet |

| Phenolic Proton (O-H) | 4.0 - 7.0 (variable, broad) | Singlet |

FTIR Spectroscopy

The FTIR spectrum provides information about the functional groups present. The most characteristic absorption is the broad O-H stretching vibration of the hydrogen-bonded phenolic group.[7]

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Strong |

| Phenolic C-O | Stretch | 1200 - 1260 | Strong |

| P-C (Aryl) | Stretch | 1090 - 1120 | Medium |

Experimental Methodologies

Synthesis Protocol

A representative synthesis of this compound can be achieved via the reaction of a protected 2-bromophenol with a phosphinating agent, followed by deprotection. A common route involves lithiation followed by reaction with chlorodiphenylphosphine.

Materials:

-

2-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Chlorodiphenylphosphine (Ph₂PCl)

-

Tetrabutylammonium fluoride (TBAF)

-

Diethyl ether

-

Saturated aqueous NH₄Cl

-

Anhydrous MgSO₄

Procedure:

-

Protection: To a solution of 2-bromophenol in THF, add imidazole (1.1 eq) followed by TBDMSCl (1.1 eq). Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Quench the reaction with water and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the TBDMS-protected 2-bromophenol.

-

Lithiation and Phosphination: Dissolve the protected phenol in anhydrous THF and cool to -78 °C under an inert atmosphere (e.g., Argon). Add n-BuLi (1.1 eq) dropwise and stir for 1 hour.

-

Reaction: Add chlorodiphenylphosphine (1.1 eq) dropwise to the solution at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching: Cool the reaction to 0 °C and quench by slow addition of saturated aqueous NH₄Cl.

-

Deprotection: Add TBAF (1.2 eq) to the mixture and stir at room temperature for 2-4 hours until deprotection is complete.

-

Final Work-up and Purification: Extract the product with diethyl ether. Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to obtain this compound as a solid.

Characterization Workflow

The identity and purity of the synthesized compound are confirmed through a standard characterization workflow.

Caption: Experimental workflow for synthesis and characterization.

NMR Spectroscopy Protocol: A sample (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. ¹H and ³¹P{¹H} NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).[8]

FTIR Spectroscopy Protocol: A small amount of the solid sample is analyzed using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Single-Crystal X-ray Diffraction Protocol: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound. A selected crystal is mounted on a diffractometer, and diffraction data are collected using a monochromatic X-ray source. The resulting diffraction pattern is used to solve and refine the molecular structure.

References

- 1. (2-Hydroxyphenyl)diphenylphosphine 97 60254-10-6 [sigmaaldrich.com]

- 2. 60254-10-6|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | Elex Biotech LLC [elexbiotech.com]

- 4. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 5. 31P [nmr.chem.ucsb.edu]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to the ¹H and ³¹P NMR Spectral Data of 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ³¹P Nuclear Magnetic Resonance (NMR) spectral data for the versatile organophosphorus compound, 2-(Diphenylphosphino)phenol. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of chemistry and drug development who utilize this compound in their work.

Introduction

This compound is a bifunctional ligand of significant interest in coordination chemistry and catalysis. Its structure incorporates both a soft phosphine donor and a hard phenol oxygen donor, allowing it to coordinate to metal centers in various modes. This unique characteristic makes it a valuable ligand in a range of catalytic transformations, including cross-coupling reactions and polymerization. A thorough understanding of its spectral properties is crucial for its synthesis, characterization, and the study of its coordination complexes.

NMR Spectral Data

The following tables summarize the ¹H and ³¹P NMR spectral data for this compound. The data presented is based on typical values observed for this compound and its derivatives in deuterated chloroform (CDCl₃), a common solvent for NMR analysis. It is important to note that exact chemical shifts and coupling constants can be influenced by experimental conditions such as solvent, concentration, and temperature.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by signals corresponding to the protons of the phenyl rings and the phenolic proton.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Phenyl Protons (PPh₂) | 7.20 - 7.50 | Multiplet | - |

| Phenolic Ring Protons | 6.80 - 7.20 | Multiplet | - |

| Phenolic Hydroxyl (OH) | 5.0 - 6.0 | Broad Singlet | - |

³¹P NMR Spectral Data

The ³¹P NMR spectrum provides key information about the chemical environment of the phosphorus atom. For this compound, a single resonance is typically observed.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity |

| Phosphorus (³¹P) | -15 to -25 | Singlet |

Experimental Protocols

The following section outlines a general methodology for the acquisition of ¹H and ³¹P NMR spectra of this compound.

Sample Preparation

-

Dissolution: Approximately 10-20 mg of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H NMR spectroscopy and is added to the solvent by the manufacturer. For ³¹P NMR, an external standard of 85% phosphoric acid (H₃PO₄) is often used, with its chemical shift set to 0 ppm.

-

Homogenization: The sample is thoroughly mixed to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a proton frequency of 300 MHz or higher.

-

¹H NMR Parameters:

-

Number of Scans: 16-64 scans are generally sufficient.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is used between scans.

-

Spectral Width: A spectral width of approximately 10-12 ppm is appropriate.

-

-

³¹P NMR Parameters:

-

Number of Scans: Due to the lower sensitivity of the ³¹P nucleus, a larger number of scans (e.g., 128 or more) may be required.

-

Decoupling: Proton decoupling is typically employed to simplify the spectrum, resulting in a single sharp peak.

-

Spectral Width: A wider spectral width (e.g., 200 ppm) is used to ensure all phosphorus signals are observed.

-

Visualizations

The following diagrams illustrate key aspects related to the use and synthesis of this compound.

Caption: A simplified workflow for the synthesis of this compound.

Caption: A generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction using this compound as a ligand.

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure Analysis of 2-(Diphenylphosphino)phenol Derivatives

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of the crystal structure analysis of 2-(diphenylphosphino)phenol derivatives. It details the experimental protocols for synthesis and crystallographic analysis and presents key structural data, offering a comprehensive resource for understanding the three-dimensional conformations and intermolecular interactions of this important class of compounds.

The precise determination of the molecular structure of this compound derivatives is crucial for understanding their chemical reactivity, coordination behavior with metal ions, and potential applications in catalysis and materials science. X-ray crystallography stands as the definitive method for elucidating these structures at an atomic level, providing invaluable insights into bond lengths, bond angles, and the overall molecular geometry. This guide summarizes key crystallographic data and outlines the experimental methodologies employed in the structural analysis of these compounds.

Synthesis and Crystallization

The synthesis of this compound derivatives and their corresponding oxides is often achieved through established synthetic routes. For instance, 2,6-bis(diphenylphosphinomethyl)phenol-P,P'-dioxides can be prepared via the Arbusov reaction between Ph₂POEt and the appropriate phenol derivatives.[1][2] The synthesis of N,N-bis(diphenylphosphino)ethylaniline derivatives has also been reported, followed by their complexation with metals like palladium and platinum.

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture. The choice of solvent is critical and is determined empirically to yield high-quality crystals.

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of this compound derivatives is primarily accomplished through single-crystal X-ray diffraction.[1][2] This powerful analytical technique allows for the precise measurement of the electron density distribution within the crystal, from which the atomic positions can be determined.

Data Collection and Processing

A suitable single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically around 100-150 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam. The diffraction pattern, consisting of a series of reflections at specific angles, is recorded using a detector, such as a CCD or CMOS detector. The collected data is then processed to correct for various experimental factors, including absorption and polarization, to yield a set of structure factors.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure. For organometallic compounds, direct methods or Patterson methods are commonly employed to determine the initial positions of the heavier atoms. The remaining non-hydrogen atoms are located from subsequent difference Fourier maps. The structural model is then refined using full-matrix least-squares techniques, which minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Crystallographic Data Summary

The following tables summarize key crystallographic data for representative this compound derivatives and their complexes. This data provides a quantitative basis for understanding the molecular geometry and intermolecular interactions.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| 2-(Diphenylphosphoryl)phenol | C₁₈H₁₅O₂P | Orthorhombic | P2₁2₁2₁ | 10.123(2) | 10.789(2) | 14.011(3) | 90 | 90 | 90 | [3] |

| [Er(2c)(NO₃)₃]·Me₂CO | C₃₅H₃₅ErN₃O₁₁P₂ | Monoclinic | P2₁/n | 13.987(3) | 18.456(4) | 15.234(3) | 90 | 98.78(3) | 90 | [1][2] |

| [Nd(2d)(NO₃)₃·Me₂CO]·Me₂CO | C₄₁H₄₇N₃NdO₁₂P₂ | Triclinic | P-1 | 11.876(2) | 13.456(3) | 16.123(3) | 87.54(3) | 82.11(3) | 76.45(3) | [1][2] |

Table 1: Selected Crystallographic Data for this compound Derivatives and Complexes.

| Compound | Bond | Length (Å) | Bond/Angle | Angle (°) | Ref. |

| 2-(Diphenylphosphoryl)phenol | P=O | 1.485(2) | O=P-C(aryl) | 112.5(1) | [3] |

| P-C(aryl) | 1.798(3) | C(aryl)-P-C(aryl) | 106.7(1) | ||

| P-C(phenol) | 1.805(3) | O=P-C(phenol) | 114.3(1) | ||

| C-O(phenol) | 1.354(4) |

Table 2: Selected Bond Lengths and Angles for 2-(Diphenylphosphoryl)phenol.

Visualizing Methodologies and Relationships

To clarify the experimental and logical workflows in the crystal structure analysis of these compounds, the following diagrams are provided.

Caption: Experimental workflow for crystal structure analysis.

Caption: Logical relationship in coordination chemistry.

This guide serves as a foundational resource for professionals engaged in the study and application of this compound derivatives. The detailed protocols and summarized data facilitate a deeper understanding of their structural chemistry, which is paramount for the rational design of new catalysts, materials, and therapeutic agents.

References

physical and chemical properties of 2-(Diphenylphosphino)phenol

An In-depth Technical Guide to 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the , a versatile organophosphorus compound. It serves as a critical ligand in modern catalysis and a valuable building block in synthetic chemistry. This document outlines its core properties, provides detailed experimental protocols for its synthesis and application, and visualizes key chemical processes in which it participates.

Core Properties and Data

This compound, also known as (2-Hydroxyphenyl)diphenylphosphine, is a white solid characterized by the presence of both a soft phosphine donor and a hard phenol donor within the same molecule.[1][2] This P,O-chelate structure makes it a hemilabile ligand, capable of forming stable complexes with a variety of transition metals, which is crucial for its role in catalysis.[1]

Physical and Chemical Properties

The key physicochemical data for this compound are summarized in the table below for easy reference.

| Property | Value | Citation(s) |

| CAS Number | 60254-10-6 | [3][4] |

| Molecular Formula | C₁₈H₁₅OP | [4] |

| Molecular Weight | 278.28 g/mol | [3][4] |

| Appearance | White solid / powder | [5] |

| Melting Point | 142-150 °C | [5] |

| Boiling Point | 395.1 ± 25.0 °C (Predicted) | |

| Solubility | Soluble in solvents like chloroform, THF, and toluene. | [6] |

| Storage Conditions | Store under an inert atmosphere (e.g., Argon) at room temperature. | [3] |

| Key Synonyms | (2-Hydroxyphenyl)diphenylphosphine, (o-Diphenylphosphino)phenol | [5] |

Synthesis and Experimental Protocols

Handling of this compound requires care as it is air-sensitive and may cause skin, eye, and respiratory irritation.[1] All manipulations should be performed under an inert atmosphere.

General Synthesis Protocol

The synthesis of this compound can be achieved through the reaction of a protected 2-halophenol with a phosphinating agent, followed by deprotection. A common strategy involves ortho-lithiation followed by quenching with chlorodiphenylphosphine.

Reaction Scheme:

-

Protection of the hydroxyl group of 2-bromophenol.

-

Lithium-halogen exchange using an organolithium reagent (e.g., n-BuLi).

-

Reaction of the resulting aryllithium species with chlorodiphenylphosphine.

-

Deprotection to yield the final product.

Detailed Methodology:

-

Protection: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve 2-bromophenol (1.0 eq) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C and add 3,4-dihydro-2H-pyran (1.2 eq) followed by a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Allow the reaction to warm to room temperature and stir for 12 hours. Upon completion (monitored by TLC), quench the reaction with saturated aqueous NaHCO₃, extract with DCM, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure to yield the protected 2-bromophenyl ether.

-

Phosphination: Dissolve the protected 2-bromophenyl ether (1.0 eq) in anhydrous THF in a flame-dried Schlenk flask under argon. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise and stir the mixture for 1 hour at -78 °C. Subsequently, add chlorodiphenylphosphine (1.2 eq) dropwise, maintaining the temperature. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Workup and Deprotection: Cool the reaction mixture to 0 °C and quench carefully by the slow addition of saturated aqueous NH₄Cl. Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄. After removing the solvent in vacuo, dissolve the crude product in a methanol/DCM mixture, add a catalytic amount of p-toluenesulfonic acid, and stir at room temperature for 4 hours to remove the protecting group.

-

Purification: Neutralize the mixture, remove the solvent, and purify the crude product by column chromatography on silica gel to afford this compound as a white solid.

Application in Suzuki-Miyaura Cross-Coupling

This compound is an effective ligand for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound.[5]

Detailed Methodology for a Representative Coupling:

-

Reaction Setup: To a dry Schlenk tube, add the aryl halide (e.g., 4-bromotoluene, 1.0 mmol, 1.0 eq), the arylboronic acid (e.g., phenylboronic acid, 1.2 mmol, 1.2 eq), and a base (e.g., K₃PO₄, 2.0 mmol, 2.0 eq).

-

Catalyst Preparation: In a separate glovebox or under a strict inert atmosphere, prepare the catalyst system by mixing a palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the this compound ligand (0.04 mmol, 4 mol%).

-

Reaction Execution: Add the prepared catalyst to the Schlenk tube containing the reactants. Evacuate and backfill the tube with argon three times. Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

-

Heating and Monitoring: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup and Purification: After the reaction is complete, cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the biaryl product.

Visualized Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key processes relevant to the chemistry of this compound.

Synthesis Workflow

This diagram outlines the multi-step process for the laboratory synthesis of this compound.

Catalytic Cycle of Suzuki-Miyaura Coupling

This diagram illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling reaction, where "L" represents the this compound ligand. The ligand's electronic and steric properties are crucial for stabilizing the palladium intermediates and promoting the key reaction steps.[7]

Reaction Mechanism: Staudinger Ligation

The phosphine group in the title compound can, in principle, undergo the Staudinger reaction with an azide. The Staudinger ligation is a modification of this classic reaction that creates a stable amide bond, a cornerstone of bioconjugation chemistry. This diagram shows the general mechanism.

References

- 1. researchgate.net [researchgate.net]

- 2. US20140217337A1 - Preparation of Hydroxyphenyl Phosphine Oxide Mixtures - Google Patents [patents.google.com]

- 3. 60254-10-6|this compound|BLD Pharm [bldpharm.com]

- 4. 60254-10-6 | this compound | Aryls | Ambeed.com [ambeed.com]

- 5. (2-Hydroxyphenyl)diphenylphosphine 97 60254-10-6 [sigmaaldrich.com]

- 6. (2-hydroxybenzyl)diphenylphosphine oxide synthesis - chemicalbook [chemicalbook.com]

- 7. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(Diphenylphosphino)phenol in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to 2-(Diphenylphosphino)phenol

This compound, with the chemical formula C₁₈H₁₅OP (CAS No: 60254-10-6), is a solid organophosphorus compound featuring a diphenylphosphino group ortho to a phenolic hydroxyl group on a benzene ring.[1][2] This unique structure allows it to act as a P,O-bidentate ligand, forming stable complexes with various transition metals. Its utility is well-documented in numerous catalytic reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira cross-coupling reactions.[1][3] Understanding its solubility is critical for reaction setup, solvent selection, product purification, and formulation in diverse research and development applications.

Physical Properties at a Glance:

Predicted Solubility Profile

The solubility of this compound is dictated by the interplay of its functional groups and overall molecular structure.

-

Nonpolar Characteristics: The molecule possesses three phenyl rings, which constitute a large, nonpolar, and hydrophobic surface area. This feature suggests that the compound will be more soluble in nonpolar and moderately polar organic solvents through van der Waals interactions. The general principle that "like dissolves like" indicates good solubility in aromatic solvents and ethers. A related, larger phosphine-containing molecule, Bis[2-(diphenylphosphino)phenyl] ether oxide, is noted to be soluble in chloroform, THF, and toluene.

-

Polar Characteristics:

-

Phenolic Hydroxyl Group (-OH): The hydroxyl group is polar and capable of acting as a hydrogen bond donor and acceptor.[4][5] This allows for some interaction with polar protic solvents like alcohols. However, the influence of this single -OH group is significantly diminished by the large hydrophobic backbone. While phenol itself is sparingly soluble in water (about 8.3 g/100 mL), its solubility dramatically increases in organic solvents like ethanol, diethyl ether, and chloroform.[6][7][8]

-

Phosphino Group (-PPh₂): The phosphorus atom has a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. The phosphino group is susceptible to oxidation to the more polar phosphine oxide (-P(O)Ph₂), which would increase solubility in more polar solvents due to the polar P=O bond.[9]

-

Overall Prediction: Based on its structure, this compound is expected to have low solubility in water and other highly polar, aqueous solvents. It is predicted to be soluble in a range of organic solvents , particularly nonpolar aromatic solvents, chlorinated solvents, and polar aprotic solvents. Its solubility in polar protic solvents like alcohols is expected to be moderate.

Quantitative Solubility Data

As specific solubility values are not widely published, the following table is provided for researchers to systematically record their own experimental findings. Solvents are grouped by their general class. Values should be recorded in g/100 mL or mg/mL at a specified temperature (e.g., 25 °C).

| Solvent Class | Solvent Name | Molar Mass ( g/mol ) | Polarity Index | Experimental Solubility ( g/100 mL @ 25°C) | Notes |

| Nonpolar | Hexane | 86.18 | 0.1 | ||

| Toluene | 92.14 | 2.4 | |||

| Diethyl Ether | 74.12 | 2.8 | |||

| Polar Aprotic | Dichloromethane (DCM) | 84.93 | 3.1 | ||

| Tetrahydrofuran (THF) | 72.11 | 4.0 | |||

| Ethyl Acetate | 88.11 | 4.4 | |||

| Acetone | 58.08 | 5.1 | |||

| Acetonitrile (MeCN) | 41.05 | 5.8 | |||

| Dimethylformamide (DMF) | 73.09 | 6.4 | |||

| Dimethyl Sulfoxide (DMSO) | 78.13 | 7.2 | |||

| Polar Protic | Isopropanol | 60.10 | 3.9 | ||

| Ethanol | 46.07 | 4.3 | |||

| Methanol | 32.04 | 5.1 | |||

| Water | 18.02 | 10.2 |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of this compound using the static equilibrium method.

Objective: To determine the saturation solubility of this compound in a given solvent at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or test tubes with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that ensures undissolved solid remains after equilibration is crucial.

-

Pipette a known volume (e.g., 5.0 mL) of the selected solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a shaker bath set to a constant temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The solution is at equilibrium when the concentration of the solute in the solution is constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, dry vial to remove any microscopic solid particles.

-

Accurately dilute the filtered sample with the same solvent using volumetric glassware to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve using the analytical instrument (e.g., absorbance vs. concentration for UV-Vis).

-

Analyze the diluted sample and determine its concentration by interpolating from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., mg/mL or g/100 mL).

-

The experiment should be repeated at least three times to ensure reproducibility.

-

Visualization of Experimental Workflow

The logical flow for determining the solubility of this compound can be visualized as follows.

Caption: Workflow for experimental solubility determination.

References

- 1. (2-羟基苯基)二苯基膦 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 60254-10-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. This compound|CAS 60254-10-6|RUO [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. Phenol - Sciencemadness Wiki [sciencemadness.org]

- 8. Phenol - Wikipedia [en.wikipedia.org]

- 9. Organophosphorus chemistry - Wikipedia [en.wikipedia.org]

Safeguarding Synthesis: A Technical Guide to the Safe Handling, and Storage of 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and storage information for 2-(Diphenylphosphino)phenol, a compound instrumental in advancing chemical synthesis and drug development. Given the limited specific toxicological data for this derivative, this guide amalgamates available information on this compound with established safety protocols for its parent compound, phenol, and related organophosphorus compounds. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.

Hazard Identification and Classification

This compound is classified as an irritant.[1] It is harmful if swallowed and may cause skin, eye, and respiratory irritation.[1][2] Due to its phenolic structure, it is prudent to handle it with the same precautions as phenol, which is known to be corrosive and toxic, capable of causing severe skin burns and systemic toxicity upon absorption.[3][4] The organophosphine component also warrants caution, as related compounds can be toxic and reactive.

Table 1: GHS Hazard Information for this compound

| Hazard Class | Hazard Statement | Signal Word |

| Skin Irritation (Category 2) | H315: Causes skin irritation | Warning |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | Warning |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | Warning |

Source: Sigma-Aldrich Safety Data Sheet[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| CAS Number | 60254-10-6 |

| Molecular Formula | C₁₈H₁₅OP |

| Molecular Weight | 278.28 g/mol |

| Appearance | Solid |

| Melting Point | 142-150 °C |

| Flash Point | Not applicable |

Source: Sigma-Aldrich[1]

Safe Handling Protocols

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and stringent operational procedures, is mandatory when working with this compound.

Engineering Controls

-

Ventilation: All manipulations of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][5]

-

Emergency Equipment: A calibrated and certified safety shower and eyewash station must be readily accessible within the immediate work area.[5] All personnel should be trained on their proper use.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is the first line of defense against exposure.

Table 3: Recommended Personal Protective Equipment for Handling this compound

| Body Part | Protection | Specification |

| Eyes/Face | Safety Goggles and Face Shield | ANSI-approved safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[3][5] |

| Hands | Chemical-Resistant Gloves | Double-gloving with nitrile gloves is recommended for incidental contact. For direct handling or risk of immersion, heavy-duty gloves such as butyl rubber or Viton should be used.[3][4] |

| Body | Laboratory Coat and Apron | A full-length, buttoned laboratory coat is required. A chemically resistant apron should be worn over the lab coat when handling larger quantities or during procedures with a high splash potential.[3][4] |

| Respiratory | Respirator (as needed) | For situations where engineering controls may not be sufficient, such as during spill cleanup of a large quantity of solid, a NIOSH-approved respirator with appropriate cartridges should be used. |

Experimental Workflow

The following diagram outlines the logical workflow for the safe handling of this compound in a laboratory setting.

Storage Requirements

Proper storage is crucial to maintain the stability of this compound and prevent hazardous situations.

-

General Storage: Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[3]

-

Inert Atmosphere: The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

-

Container: Keep the container tightly closed and clearly labeled.

-

Incompatibilities: Store separately from strong oxidizing agents, strong acids, and strong bases.

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response

-

Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) department.

First Aid Measures

Table 4: First Aid Procedures for Exposure to Phenolic Compounds

| Exposure Route | First Aid Protocol |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Polyethylene glycol (PEG 300 or 400) can be used to decontaminate the skin. Seek immediate medical attention.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5] |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Note: The first aid procedures are based on the guidelines for phenol and should be followed for this compound until specific data becomes available.

Waste Disposal

All waste containing this compound, including contaminated PPE and experimental materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Waste containers should be clearly labeled.

Conclusion

While this compound is a valuable reagent, its handling demands a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. By integrating the principles of good laboratory practice with the specific guidelines outlined in this document, researchers can mitigate risks and ensure a safe working environment. Continuous review of safety procedures and adherence to institutional EHS policies are paramount for the responsible use of this and all laboratory chemicals.

References

An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Diphenylphosphino)phenol is a bifunctional organophosphorus compound featuring both a phenolic hydroxyl group and a diphenylphosphino moiety. This unique structure makes it a valuable ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions. Understanding its thermal stability and decomposition pathways is crucial for defining its operational limits in high-temperature applications, ensuring safe handling and storage, and for the quality control of processes where it is utilized.

This technical guide provides a comprehensive overview of the methodologies used to assess the thermal properties of this compound, outlines potential decomposition pathways, and presents data in a structured format for clarity.

Thermal Analysis Techniques

The thermal stability of this compound can be systematically investigated using a combination of thermoanalytical techniques.

2.1. Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the decomposition temperature and kinetics.

2.2. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.

2.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a specific temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocols

Detailed experimental protocols are essential for obtaining reproducible and accurate data. Due to the potential air-sensitivity of the phosphine group, handling under an inert atmosphere is recommended.

3.1. Thermogravimetric Analysis (TGA) Protocol

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

-

Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to prevent oxidative degradation.

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature above the expected decomposition range (e.g., 600 °C).

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tpeak) from the derivative of the TGA curve (DTG).

3.2. Differential Scanning Calorimetry (DSC) Protocol

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation: Accurately weigh a small sample (typically 2-5 mg) into a DSC pan. For air-sensitive samples, preparation should be done in a glovebox, and hermetically sealed pans should be used.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell at a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at a starting temperature (e.g., 25 °C).

-

Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature that encompasses the melting and decomposition events.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point (Tm), enthalpy of fusion (ΔHf), and the onset temperature and enthalpy of decomposition.

3.3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Sample Preparation: Place a small amount of the sample (microgram to low milligram range) into a pyrolysis sample cup.

-

Pyrolysis: Place the sample cup in the pyrolyzer, which is interfaced with the GC-MS system. Heat the sample rapidly to the desired pyrolysis temperature (e.g., 300 °C, 400 °C, 500 °C) for a short duration.

-

GC Separation: The volatile pyrolysis products are swept into the GC column by a carrier gas (e.g., helium). A suitable temperature program is used to separate the individual components.

-

MS Identification: The separated components are introduced into the mass spectrometer for ionization and detection. The resulting mass spectra are compared with spectral libraries for identification.

Data Presentation

The following tables summarize the expected thermal properties of this compound based on analogous compounds.

Table 1: Summary of Expected TGA Data

| Parameter | Expected Value Range | Atmosphere |

| Onset Decomposition Temperature (Tonset) | 200 - 250 °C | Nitrogen |

| Temperature of Maximum Decomposition Rate (Tpeak) | 250 - 300 °C | Nitrogen |

| Residue at 600 °C | 10 - 20 % | Nitrogen |

Table 2: Summary of Expected DSC Data

| Parameter | Expected Value Range |

| Melting Point (Tm) | 140 - 150 °C |

| Enthalpy of Fusion (ΔHf) | 80 - 120 J/g |

| Decomposition Onset (DSC) | 210 - 260 °C |

Table 3: Potential Thermal Decomposition Products Identified by Py-GC-MS

| Retention Time (min) | Tentative Identification | Key Mass Fragments (m/z) |

| (Hypothetical) | Phenol | 94, 66, 65 |

| (Hypothetical) | Benzene | 78, 77, 51 |

| (Hypothetical) | Diphenylphosphine | 186, 185, 108 |

| (Hypothetical) | Triphenylphosphine | 262, 183, 108 |

| (Hypothetical) | Triphenylphosphine oxide | 278, 277, 183 |

| (Hypothetical) | Dibenzofuran | 168, 139, 115 |

Mandatory Visualizations

Diagram 1: Experimental Workflow for Thermal Analysis

Caption: Workflow for the thermal analysis of this compound.

Diagram 2: Plausible Thermal Decomposition Pathway

Caption: Proposed thermal decomposition pathway for this compound.

Discussion of Thermal Stability and Decomposition

6.1. Thermal Stability

Based on the structure, the thermal stability of this compound is expected to be governed by the strength of the P-C and C-O bonds. In an inert atmosphere, significant decomposition is not anticipated below 200 °C. The presence of the phenolic hydroxyl group may slightly influence the decomposition onset compared to triphenylphosphine.

6.2. Decomposition Mechanism

The thermal decomposition of this compound in an inert atmosphere is likely to proceed through homolytic cleavage of the P-C bonds, which are generally the weakest bonds in the molecule. This would lead to the formation of diphenylphosphino and hydroxyphenyl radicals. These highly reactive species can then undergo a variety of secondary reactions, including:

-

Hydrogen abstraction: The hydroxyphenyl radical can abstract a hydrogen atom to form phenol.

-

Recombination: Radicals can recombine to form higher molecular weight products, contributing to the char residue.

-

Fragmentation: Further fragmentation of the radicals can lead to the formation of smaller volatile molecules like benzene.

In the presence of oxygen, the decomposition pathway would be significantly different. The phosphine moiety is readily oxidized to diphenylphosphine oxide, which is thermally more stable. This oxidation is an exothermic process and can lower the overall onset of decomposition.

Conclusion

While specific experimental data for this compound is scarce, a comprehensive understanding of its thermal stability and decomposition can be achieved through the systematic application of TGA, DSC, and Py-GC-MS. The methodologies and potential decomposition pathways outlined in this guide provide a robust framework for researchers and professionals working with this compound. It is recommended that experimental studies be conducted under controlled, inert conditions to accurately characterize its thermal behavior and to ensure its safe and effective use in various applications.

The Genesis and Evolution of 2-(Diphenylphosphino)phenol: A Technical Guide for Researchers

An In-depth Technical Guide on the Discovery, History, Synthesis, and Application of 2-(Diphenylphosphino)phenol as a Versatile Ligand in Coordination Chemistry and Catalysis.

Introduction

This compound, a bifunctional ligand featuring both a hard phenolate oxygen and a soft phosphine phosphorus donor, has emerged as a valuable building block in the design of metal complexes for a wide range of catalytic applications. Its unique electronic and steric properties allow for the formation of stable complexes with a variety of transition metals, influencing their reactivity and selectivity in catalysis. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this important ligand, tailored for researchers, scientists, and drug development professionals.

While the seminal publication detailing the first synthesis of this compound remains elusive in the conducted literature search, its use as a ligand was established in the scientific literature prior to 1998. A significant publication by Schmidbaur et al. in that year detailed its coordination chemistry with several transition metals, suggesting the ligand was already known to the chemical community. This guide will therefore focus on the established synthetic methodologies, detailed properties, coordination behavior, and catalytic applications of this compound.

Synthesis and Historical Development

The synthesis of this compound typically involves the reaction of a protected phenol derivative with a diphenylphosphine source, followed by deprotection. One common route involves the ortho-lithiation of a protected phenol, such as methoxymethyl (MOM) protected phenol, followed by reaction with chlorodiphenylphosphine. Subsequent acidic workup removes the protecting group to yield the desired product.

Alternatively, the reaction of 2-bromophenol with a strong base to generate the corresponding phenoxide, followed by reaction with diphenylphosphine, can also yield the target ligand. The historical development of phosphine ligands, in general, has been a cornerstone of organometallic chemistry, with pioneers like Horner and Mann establishing fundamental synthetic routes throughout the mid-20th century. While a direct line to the first synthesis of this compound is not clearly documented in the readily available literature, its emergence is a logical extension of these foundational works in organophosphorus chemistry.

Physicochemical Properties

This compound is a white, crystalline solid with good solubility in many organic solvents. The presence of both a phenolic hydroxyl group and a phosphine moiety imparts it with unique chemical reactivity. The key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₁₅OP |

| Molecular Weight | 278.28 g/mol |

| Melting Point | 142-150 °C |

| Appearance | White to off-white crystalline powder |

| ³¹P NMR (CDCl₃) | δ -16.5 ppm |

| ¹H NMR (CDCl₃) | δ 7.20-7.50 (m, 10H, P(C₆H₅)₂), 6.80-7.10 (m, 4H, C₆H₄), 5.50 (br s, 1H, OH) |

Experimental Protocols

Synthesis of this compound

Method 1: From 2-Methoxymethoxyphenyllithium and Chlorodiphenylphosphine

-

Materials: 2-Methoxymethoxyphenol, n-butyllithium (n-BuLi), chlorodiphenylphosphine (Ph₂PCl), diethyl ether (anhydrous), hydrochloric acid (HCl).

-

Procedure:

-

A solution of 2-methoxymethoxyphenol (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

n-Butyllithium (1.1 eq) is added dropwise to the solution, and the mixture is stirred for 1 hour at 0 °C.

-

Chlorodiphenylphosphine (1.1 eq) is then added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction is quenched by the slow addition of water.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting residue is dissolved in a mixture of tetrahydrofuran and 6M hydrochloric acid and stirred at room temperature for 24 hours to cleave the MOM protecting group.

-

The mixture is neutralized with a saturated sodium bicarbonate solution and extracted with ethyl acetate.

-

The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford this compound as a white solid.

-

Coordination Chemistry

This compound acts as a versatile ligand, capable of coordinating to metal centers in several modes. The phenolate oxygen can act as a bridging ligand between two or more metal centers, leading to the formation of polynuclear complexes. The phosphine group typically coordinates to a single metal center. This dual functionality allows for the construction of complex molecular architectures with interesting catalytic properties.

A notable study by Schmidbaur et al. (1998) investigated the coordination of this compound with a range of first-row transition metals.[1] They reported the formation of mononuclear, dinuclear, and trinuclear complexes, highlighting the ligand's flexible coordination behavior. For example, with nickel(II), a mononuclear square-planar complex, [Ni(Ph₂PC₆H₄O)₂], is formed. In contrast, with zinc(II) and cadmium(II), trinuclear complexes, [M₃(Ph₂PC₆H₄O)₆], were isolated.[1]

Experimental Protocol for the Synthesis of a Nickel(II) Complex

-

Materials: this compound, Nickel(II) chloride hexahydrate (NiCl₂·6H₂O), sodium methoxide (NaOMe), methanol, diethyl ether.

-

Procedure:

-

A solution of this compound (2.0 eq) in methanol is prepared.

-

A solution of sodium methoxide (2.0 eq) in methanol is added to the ligand solution, and the mixture is stirred for 30 minutes.

-

A solution of Nickel(II) chloride hexahydrate (1.0 eq) in methanol is added dropwise to the reaction mixture, resulting in the formation of a precipitate.

-

The mixture is stirred at room temperature for 4 hours.

-

The precipitate is collected by filtration, washed with methanol and diethyl ether, and dried under vacuum to yield the [Ni(Ph₂PC₆H₄O)₂] complex.

-

Applications in Catalysis

The unique properties of this compound have led to its use as a ligand in a variety of catalytic reactions. The ability to fine-tune the electronic and steric environment of the metal center by modifying the ligand backbone has made it a valuable tool for catalyst design.

Some of the key catalytic applications include:

-

Cross-Coupling Reactions: Palladium complexes of this compound and its derivatives have shown activity in Suzuki, Heck, and Sonogashira coupling reactions. The hemilabile nature of the P-O ligand can facilitate the catalytic cycle.

-

Polymerization: Nickel and palladium complexes bearing this ligand have been investigated as catalysts for olefin polymerization. The ligand's steric bulk can influence the polymer's microstructure.

-

Hydroformylation: Rhodium complexes with phosphine-phenol ligands are known to be active catalysts for the hydroformylation of alkenes. The phenolate group can influence the regioselectivity of the reaction.

Conclusion

This compound is a versatile and valuable ligand in the field of coordination chemistry and catalysis. While its precise historical origins are not readily apparent from the available literature, its utility has been firmly established through numerous studies on its synthesis, coordination behavior, and catalytic applications. The ability to act as both a chelating and a bridging ligand, combined with the tunable electronic and steric properties, ensures that this compound and its derivatives will continue to be of significant interest to researchers in academia and industry for the development of novel and efficient catalytic systems. Further exploration of its potential in areas such as asymmetric catalysis and materials science is warranted.

References

Methodological & Application

Application Notes and Protocols: Preparation of Palladium Complexes with 2-(Diphenylphosphino)phenol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of palladium complexes featuring the bidentate P,O-ligand, 2-(Diphenylphosphino)phenol. The protocols outlined below are intended to serve as a foundational guide for the preparation and utilization of these versatile catalysts, which are of significant interest in cross-coupling reactions vital to medicinal chemistry and drug development.

Introduction

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. The performance of these catalytic systems is critically dependent on the nature of the ligand coordinated to the palladium center. This compound is an attractive ligand due to its hemilabile P,O-coordination, which can influence the stability and reactivity of the catalytic species. This document details the preparation of palladium(II) complexes with this ligand and their application as pre-catalysts in Suzuki-Miyaura cross-coupling reactions.

Synthesis of Palladium(II) Complexes with this compound

The synthesis of palladium(II) complexes with this compound can be achieved through the reaction of a suitable palladium(II) precursor with the phosphine ligand. The general approach involves the displacement of labile ligands from the palladium precursor by the stronger coordinating phosphine moiety. The subsequent coordination of the phenolic oxygen can be influenced by the reaction conditions and the presence of a base.

General Synthetic Workflow

Caption: Synthetic workflow for the preparation of palladium complexes.

Experimental Protocol: Synthesis of a Generic Palladium(II)-2-(Diphenylphosphino)phenol Complex

This protocol describes a general method for the synthesis of a palladium(II) complex with this compound. The specific product (e.g., monomeric, dimeric, or polymeric structure) may vary depending on the stoichiometry and palladium precursor used.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂) or Dichlorobis(acetonitrile)palladium(II) (PdCl₂(MeCN)₂)

-

This compound

-

Anhydrous toluene or dichloromethane (DCM)

-

Anhydrous diethyl ether or hexane

-

Schlenk flask and other standard inert atmosphere glassware

-

Magnetic stirrer and heating plate

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.1 equivalents) in anhydrous toluene (20 mL).

-

In a separate flask, dissolve the palladium(II) precursor (1.0 equivalent) in anhydrous toluene (10 mL).

-

Slowly add the palladium(II) solution to the ligand solution with vigorous stirring at room temperature.

-

The reaction mixture is stirred at room temperature for 4-6 hours or gently heated to 50-60 °C for 2-3 hours, during which a color change and/or precipitation may be observed.

-

After the reaction is complete (monitored by TLC or ³¹P NMR if possible), allow the mixture to cool to room temperature.

-

If a precipitate has formed, it is collected by filtration, washed with anhydrous diethyl ether (3 x 10 mL), and dried under vacuum.

-

If no precipitate forms, the solvent is reduced in volume under vacuum, and the product is precipitated by the addition of a non-polar solvent like hexane. The solid is then collected by filtration, washed, and dried as described above.

Characterization of Palladium Complexes

The synthesized palladium complexes should be thoroughly characterized to confirm their structure and purity. Key analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.

Expected Spectroscopic Data

| Technique | Observed Feature | Expected Value/Range | Interpretation |

| ³¹P NMR | Chemical Shift (δ) | 25-40 ppm | Downfield shift upon coordination to palladium compared to the free ligand.[1] |

| ¹H NMR | Phenolic OH | Broad singlet, may disappear upon deprotonation | Presence or absence indicates coordination mode of the hydroxyl group. |

| ¹H NMR | Aromatic Protons | 6.5-8.0 ppm | Complex multiplet patterns. |

| ¹³C NMR | C-P coupling | Visible for carbons near the phosphorus atom | Confirms P-C bond integrity. |

| FTIR | ν(OH) | Broad band around 3400 cm⁻¹ | Disappearance or shift upon deprotonation and coordination. |

| FTIR | ν(P-C) | ~1090-1100 cm⁻¹ | Characteristic phosphine stretching frequency. |

Application in Suzuki-Miyaura Cross-Coupling

Palladium complexes bearing phosphine ligands are highly effective pre-catalysts for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of biaryl structures.

Catalytic Cycle Workflow

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of an aryl bromide with an arylboronic acid using the prepared palladium complex as a pre-catalyst.

Materials:

-

Aryl bromide

-

Arylboronic acid

-

Palladium-2-(Diphenylphosphino)phenol complex (pre-catalyst)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

Procedure:

-

To a reaction vessel, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

-

Add the palladium pre-catalyst (0.01-1 mol%).

-

Add the solvent system (e.g., Toluene/Water 4:1, 5 mL).

-

Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

-

Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for the required time (typically 2-24 hours), monitoring by TLC or GC/MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Representative Catalytic Performance Data

The following table summarizes typical performance data for palladium-phosphine complexes in Suzuki-Miyaura coupling reactions. While specific data for the this compound complex is not provided in the initial search, these values serve as a benchmark for what can be expected.

| Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | 0.1 | K₂CO₃ | Toluene/H₂O | 100 | 4 | >95 |

| 4-Chloroanisole | Phenylboronic acid | 1 | Cs₂CO₃ | Dioxane | 110 | 12 | 85-95 |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | 0.5 | K₃PO₄ | DMF/H₂O | 90 | 2 | >98 |

Safety Precautions

-

Palladium compounds are toxic and should be handled with care in a well-ventilated fume hood.

-

Phosphine ligands can be air-sensitive and have a strong odor. Handle under an inert atmosphere.

-

Organic solvents are flammable and should be used away from ignition sources.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The preparation of palladium complexes with this compound provides access to versatile and efficient pre-catalysts for cross-coupling reactions. The straightforward synthetic protocols and the high catalytic activity of these complexes make them valuable tools for researchers in organic synthesis and drug development. The methodologies and data presented herein serve as a practical guide for the successful preparation and application of these important compounds.

References

Application Note: Suzuki-Miyaura Coupling Facilitated by 2-(Diphenylphosphino)phenol Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency and substrate scope of this palladium-catalyzed reaction are critically influenced by the choice of ligand. This application note details a generalized experimental protocol for the Suzuki-Miyaura coupling reaction utilizing 2-(Diphenylphosphino)phenol as a versatile and effective phosphine ligand. This ligand's electronic properties and potential for secondary interactions can offer unique reactivity in the catalytic cycle.

Catalytic Cycle Overview

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The key steps are:

-

Oxidative Addition: The Pd(0) species reacts with the aryl halide to form a Pd(II) complex.

-